Elsinochrome C - 24512-87-6

Elsinochrome C

Catalog Number: EVT-3165693
CAS Number: 24512-87-6
Molecular Formula: C30H28O10
Molecular Weight: 548.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Elsinochrome C is a natural product found in Parastagonospora nodorum with data available.
Synthesis Analysis

The synthesis of Elsinochrome C is primarily mediated by polyketide synthase enzymes. Research indicates that the biosynthetic pathway includes a series of reactions involving oxidases that catalyze the formation of carbon-carbon bonds between naphthol intermediates to create the perylenequinone core structure.

The key steps in the synthesis include:

  • Gene Clustering: The elc gene cluster encompasses multiple genes responsible for the biosynthesis, including those encoding for polyketide synthases and laccase-like multicopper oxidases .
  • Heterologous Expression: Techniques such as CRISPR-Cas9 have been employed to manipulate these gene clusters in yeast models to enhance production yields .
  • Environmental Factors: The production of Elsinochrome C is influenced by environmental conditions, such as light exposure and temperature, with optimal production observed at specific growth conditions .
Molecular Structure Analysis

Elsinochrome C possesses a complex molecular structure characterized by its perylenequinone framework. The molecular formula is identified as C43H32O15C_{43}H_{32}O_{15}, and it features multiple hydroxyl groups and an intricate arrangement of carbon atoms forming fused ring systems.

Key structural features include:

  • Perylenequinone Backbone: This core structure contributes to its biological activity and stability.
  • Functional Groups: The presence of hydroxyl groups enhances its solubility and reactivity, making it an effective phytotoxin .
  • Spectroscopic Data: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses have been used to elucidate the detailed structure, confirming the presence of distinct naphthol units within its composition .
Chemical Reactions Analysis

Elsinochrome C engages in various chemical reactions that underline its biological activity:

  • Oxidative Reactions: The compound can generate reactive oxygen species, contributing to oxidative stress in host plants, which may lead to cell damage and necrosis.
  • Radical Coupling: The laccase-like enzymes involved in its biosynthesis facilitate radical coupling reactions, essential for forming the polycyclic structure characteristic of Elsinochrome C .
  • Environmental Stability: The compound's stability under varying pH levels and temperatures allows it to maintain its toxic effects across different environmental conditions .
Mechanism of Action

The mechanism of action of Elsinochrome C primarily involves its role as a phytotoxin:

  • Induction of Oxidative Stress: Upon uptake by plant cells, Elsinochrome C induces oxidative stress through the generation of reactive oxygen species, leading to lipid peroxidation and cellular damage.
  • Inhibition of Cellular Processes: The compound disrupts normal cellular functions by interfering with metabolic pathways, ultimately resulting in plant cell death.
  • Pathogenicity Factor: Its production is closely linked to the virulence of fungal pathogens like Elsinoë arachidis, highlighting its importance in plant-fungal interactions .
Physical and Chemical Properties Analysis

Elsinochrome C exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as acetone but has limited solubility in water.
  • Absorption Spectrum: The compound shows significant absorption in the UV-visible range, particularly between 400 nm and 600 nm, which is crucial for its activity as a light-dependent toxin .
  • Stability: Its stability varies with environmental conditions; optimal production occurs under specific temperature ranges (around 28°C) and light exposure .
Applications

The scientific applications of Elsinochrome C are diverse:

  • Agricultural Research: Understanding its biosynthesis and mechanism can aid in developing strategies to combat fungal pathogens in crops.
  • Biological Studies: Its role as a model compound for studying polyketide biosynthesis provides insights into secondary metabolite production in fungi.
  • Phytotoxicity Studies: Research into its toxic effects can lead to advancements in plant pathology and pest management strategies .
Biosynthetic Pathways and Genetic Regulation of Elsinochrome C

Polyketide Synthase (PKS)-Dependent Biosynthetic Machinery

Elsinochrome C (ESC) belongs to the perylenequinone class of fungal phototoxins, biosynthesized through a type I polyketide synthase (PKS) pathway. The core scaffold originates from acetyl and malonyl-CoA units, iteratively condensed by a highly reducing PKS.

Role of ElcA and CTB1 Homologs in Precursor Synthesis

The ElcA gene (or EfPKS1 in Elsinoë fawcettii) encodes the multidomain PKS responsible for synthesizing the perylenequinone backbone. This enzyme features essential catalytic domains:

  • β-Ketoacyl synthase (KS): Initiates polyketide chain elongation
  • Acyltransferase (AT): Selects malonyl-CoA extender units
  • Acyl carrier protein (ACP): Tethers growing polyketide intermediates
  • Ketoreductase (KR): Reduces β-keto groups to hydroxyls [1] [6]

Disruption of ElcA abolishes ESC production and significantly reduces fungal virulence, confirming its indispensable role [3] [6]. CTB1 homologs from the cercosporin pathway (Cercospora nicotianae) share 65% amino acid identity with ElcA, indicating conserved catalytic mechanisms for perylenequinone biosynthesis [8].

Oxidative Modifications by Flavin-Dependent Monooxygenases (e.g., ElcH)

Following backbone assembly, ElcH (a flavin-dependent monooxygenase) catalyzes the oxidative dimerization of naphthol intermediates into the pentacyclic perylenequinone structure. Heterologous expression in Aspergillus nidulans demonstrated that ElcH knockout strains accumulate shunt products like hypocrellins instead of ESC [4]. This enzyme requires:

  • Flavin adenine dinucleotide (FAD) cofactor
  • Molecular oxygen
  • Light activation for optimal activity

Table 1: Core Enzymes in ESC Biosynthesis

EnzymeGeneFunctionCatalytic Features
Polyketide synthaseElcA/EfPKS1Backbone assemblyKS-AT-DH-ER-KR-ACP domains
Flavin monooxygenaseElcHOxidative dimerizationFAD-dependent, regiospecific coupling
MethyltransferaseElcMO-methylationSAM-dependent, stereo-specific

Gene Cluster Architecture and Functional Annotation

The ESC biosynthetic genes reside in a contiguous genomic cluster exhibiting high synteny across Elsinoë species.

Organization of the elc Cluster in Parastagonospora nodorum

The 27-kb elc cluster (P. nodorum) contains seven core genes:

  • elcA: PKS backbone synthase
  • elcB: Transcriptional regulator
  • elcE: Berberine bridge enzyme (BBE)-like oxidase
  • elcG: Laccase-like multicopper oxidase
  • elcH: Flavin-dependent monooxygenase
  • elcR: Pathway-specific transcription factor
  • elcT: Transmembrane transporter [4] [8]

This cluster is flanked by transposase elements, suggesting horizontal gene transfer between fungal taxa. Expression of elcR under the alcohol-inducible alcA promoter in A. nidulans activates the entire cluster, confirming its regulatory role [4].

Comparative Genomics with CTB and HYP Clusters in Related Fungi

The elc cluster shares significant homology with perylenequinone clusters:

  • CTB cluster (Cercospora spp.): 80% synteny for oxidases (CTB3/ElcE) and PKS domains
  • HYP cluster (Shiraia bambusicola): Divergent monooxygenases (HypH vs. ElcH) explaining heptacyclic vs. hexacyclic products [8]

Table 2: Comparative Analysis of Perylenequinone Gene Clusters

ClusterHost OrganismCore PKSKey OxidasesProduct
elcParastagonospora nodorumElcAElcE (BBE), ElcG (laccase), ElcH (FMO)Elsinochrome C
CTBCercospora nicotianaeCTB1CTB3 (bifunctional O-MT/FMO)Cercosporin
HYPShiraia bambusicolaHypPHypX (laccase), HypY (FMO)Hypocrellin A

Phylogenetic analysis reveals that ElcA groups with non-reducing PKSs involved in pigment biosynthesis, distinct from partially reducing PKSs for toxins like aflatoxin [6].

Heterologous Expression and Pathway Reconstitution

Reconstituting ESC biosynthesis in surrogate hosts enables functional validation of cryptic genes and production optimization.

Yeast-Fungal Artificial Chromosome (YFAC) Systems in Aspergillus nidulans

The 27-kb elc cluster was cloned into pYFAC-CH1 vectors and expressed in A. nidulans LO7890 (a low-background host). Key outcomes:

  • Intact cluster expression: Produced 547 [M+H]⁺ ions matching ESC intermediates
  • Truncated pathways: elcH deletion yielded hypocrellin A (m/z 547) instead of ESC
  • Productivity: 33.22 nmol/plug under white light vs. undetectable in darkness [4] [5] [7]

This system demonstrated that YFACs stably maintain inserts >100 kb and replicate autonomously via AMA1 sequences [5].

Enzymatic Cross-Talk Between Berberine Bridge Enzyme-Like Oxidases and Laccases

The berberine bridge enzyme-like oxidase (ElcE) and laccase-like multicopper oxidase (ElcG) synergistically catalyze C–C coupling:

  • ElcE: Generates phenolic radicals via single-electron oxidation
  • ElcG: Mediates radical-radical coupling for perylene ring formation
  • Cofactor requirements:
  • ElcE: FAD-dependent (Km = 18 µM for naphthol)
  • ElcG: Copper-dependent (inhibited by EDTA) [4]

Swapping ElcE/ElcG with CTB homologs abolished ESC production, indicating strict protein-protein recognition. Molecular dynamics simulations suggest hydrophobic interfaces between these oxidases facilitate substrate channeling [4] [8].

Table 3: Heterologous Expression Systems for ESC Pathway

Host SystemVectorInsert SizeKey FindingsLimitations
Aspergillus nidulanspYFAC-CH127 kbFull ESC pathway reconstitutionLow yield (nmol scale)
Saccharomyces cerevisiaepESC-Leu15 kb (partial)Shunt products onlyIncomplete cluster cloning
Fusarium oxysporumTAC vector75 kbUnstable expressionLow transformation efficiency

Listed Compounds: Elsinochrome C, Cercosporin, Hypocrellin A, Calphostin, Phaeosphaerins

Properties

CAS Number

24512-87-6

Product Name

Elsinochrome C

IUPAC Name

9,16-dihydroxy-12,13-bis(1-hydroxyethyl)-5,10,15,20-tetramethoxyhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4(21),5,9,15,17(22),19-nonaene-7,18-dione

Molecular Formula

C30H28O10

Molecular Weight

548.5 g/mol

InChI

InChI=1S/C30H28O10/c1-9(31)15-16(10(2)32)26-24-22-18(28(36)30(26)40-6)12(34)8-14(38-4)20(22)19-13(37-3)7-11(33)17-21(19)23(24)25(15)29(39-5)27(17)35/h7-10,15-16,31-32,35-36H,1-6H3

InChI Key

ZMNNNJBGHWVPLI-UHFFFAOYSA-N

SMILES

CC(C1C(C2=C3C4=C1C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(C)O)O

Canonical SMILES

CC(C1C(C2=C3C4=C1C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(C)O)O

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